molecular formula C14H21BrN2O4 B8568086 3-Amino-5-bromo-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)benzamide

3-Amino-5-bromo-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)benzamide

Cat. No.: B8568086
M. Wt: 361.23 g/mol
InChI Key: LUZXEJATIGXAKO-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)benzamide is a useful research compound. Its molecular formula is C14H21BrN2O4 and its molecular weight is 361.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H21BrN2O4

Molecular Weight

361.23 g/mol

IUPAC Name

3-amino-5-bromo-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]benzamide

InChI

InChI=1S/C14H21BrN2O4/c1-19-4-5-21-7-6-20-3-2-17-14(18)11-8-12(15)10-13(16)9-11/h8-10H,2-7,16H2,1H3,(H,17,18)

InChI Key

LUZXEJATIGXAKO-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCNC(=O)C1=CC(=CC(=C1)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product from step (i) above (1 kg, 2.56 mol) was dissolved in THF (3.5 L) and AcOH (500 mL) and hydrogenated at 3 MPa (30 bar) H2 at up to 60° C. with 5% Pt/C (30 g of JM type 18 MA, 55% water). Analysis after 5 hrs showed a 1:1 ratio of ArNHOH and ArNH2. The reaction reached completion after being left overnight, with 1H NMR analysis showing 3% des-bromo side product. The catalyst was filtered off, then the residue was diluted with ethyl acetate (3 L) and washed with 20% potassium carbonate solution (3.5 L). The organics were then dried, filtered and concentrated in vacuo to provide a residue that was then slurried in 5 volumes of diethyl ether overnight to reduce the level of the des-bromo species (<2% after the slurry). The sub-title compound was obtained in 90% yield with a purity of 86% by LC.
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reactant
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3.5 L
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500 mL
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[Compound]
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ArNHOH
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reactant
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ArNH2
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30 g
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Yield
90%

Synthesis routes and methods II

Procedure details

Iron powder (5.90 g, 106 mmol) was added to a solution of the product from step (i) above (8.24 g, 20.43 mmol) and concentrated HCl (2 mL, 23.40 mmol) in EtOH (65 mL) and water (15 mL). The mixture was heat at 75° C. (block temperature) for 1 h. Then, the reaction was cooled to rt, before being diluted with water (30 mL), filtered and concentrated in vacuo. The residue was basified (NaHCO3) then partitioned between EtOAc (350 mL) and water (275 mL). The organic layer was dried (MgSO4), filtered and concentrated in vacuo to afford an orange oil that was purified by chromatography on silica gel (220 g column, 0-5% MeOH in DCM) to afford the sub-title compound (5.25 g) as an orange oil.
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30 mL
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2 mL
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reactant
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65 mL
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15 mL
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solvent
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5.9 g
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catalyst
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